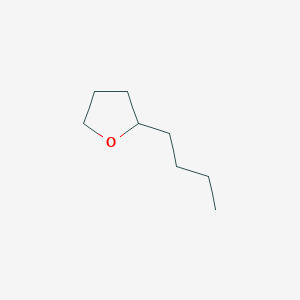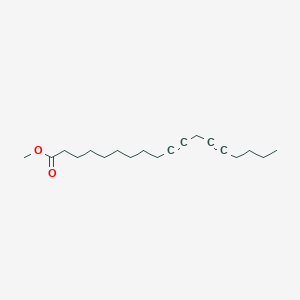
4-Bromo-2,6-diiodophenol
Übersicht
Beschreibung
4-Bromo-2,6-diiodophenol is a brominated phenol compound. While the specific compound is not directly studied in the provided papers, bromophenols in general are known to be present in marine organisms and are used in industrial applications such as flame retardants. They have been shown to have ecological functions, possibly in chemical defense, and are suspected to disrupt endocrine systems due to their structural similarity to thyroid hormones .
Synthesis Analysis
The synthesis of bromophenol derivatives is not explicitly detailed in the provided papers. However, the synthesis of related compounds, such as 6-substituted-4-(3-bromophenylamino)quinazolines, involves acylation reactions and the use of unsaturated acid chlorides or mixed anhydrides . These methods could potentially be adapted for the synthesis of 4-Bromo-2,6-diiodophenol.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives has been characterized using spectroscopic techniques and single crystal X-ray diffraction . The intermolecular contacts and the geometry of these compounds have been examined using Hirshfeld surfaces and optimized using density functional theory (DFT) . These analyses provide insights into the electronic structure and potential reactivity of the compounds.
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions. For instance, the high-temperature oxidation of 2-bromophenol leads to the formation of several products, including dibenzodioxins and dibromodibenzofurans . The reactivity of bromophenols with DNA bases has also been investigated, suggesting potential interactions at the molecular level .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols have been studied in various contexts. For example, bromophenols have been shown to modulate voltage-dependent ion currents in neuroendocrine cells, affecting calcium channel currents and potassium ion currents . Additionally, some bromophenols exhibit significant antioxidant activity in both biochemical and cellular assays, highlighting their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Spectroscopic and computational analysis revealed that a compound related to 4-Bromo-2,6-diiodophenol exhibits potential for various applications due to its molecular electrostatic potential, nonlinear optical properties, and reactivity parameters (Demircioğlu et al., 2019).
A bromophenol derivative demonstrated significant anticancer activities against human lung cancer cell lines, suggesting the potential for development into an anticancer drug (Guo et al., 2018).
Studies on bromophenols, including compounds similar to 4-Bromo-2,6-diiodophenol, have shown that they can disrupt cellular calcium signaling, indicating possible impacts on endocrine systems (Hassenklöver et al., 2006).
The environmental presence and toxicological impact of tribromophenols, structurally related to 4-Bromo-2,6-diiodophenol, have been reviewed, highlighting the need for more research on their toxicokinetics and dynamics (Koch & Sures, 2018).
Bromophenols isolated from red algae showed potent antioxidant activity in cellular assays, suggesting their potential as natural antioxidants (Olsen et al., 2013).
Synthesized bromophenol derivatives, structurally similar to 4-Bromo-2,6-diiodophenol, exhibit high membrane protective and antioxidant activity, indicating their potential biomedical applications (Buravlev et al., 2016).
A study on the synthesis of monomers related to 4-Bromo-2,6-diiodophenol provided insights into their applications in the development of hyperbranched polymers (Percec et al., 1994).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Eigenschaften
IUPAC Name |
4-bromo-2,6-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMOQCYPCSHKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrI2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437787 | |
| Record name | 4-BROMO-2,6-DIIODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15459-51-5 | |
| Record name | 4-BROMO-2,6-DIIODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)






